3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Vue d'ensemble

Description

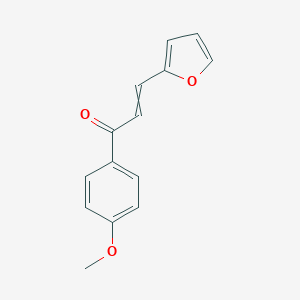

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound features a furan ring and a methoxy-substituted phenyl ring connected by a propenone bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2-acetylfuran and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and base concentration, are carefully controlled to maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Furan-2-yl)-1-phenylprop-2-en-1-one

- 3-(Thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

- 3-(Furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both a furan ring and a methoxy-substituted phenyl ring, which contribute to its distinct chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Activité Biologique

3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and a methoxy-substituted phenyl group, which contribute to its biological activity. The structure can be represented as follows:

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- In Vitro Studies : A study evaluated the anticancer activity of several chalcone derivatives against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The compound demonstrated IC50 values of 4.64 µg/mL against HepG2 and 3.44 µg/mL against MCF7 cells, indicating potent anticancer activity comparable to standard chemotherapeutics .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression. It was found to upregulate pro-apoptotic genes while downregulating anti-apoptotic factors .

Table 1: Anticancer Activity of this compound

Antibacterial Activity

In addition to its anticancer properties, this chalcone derivative has shown promising antibacterial activity against various pathogens.

Research Findings

A study highlighted the effectiveness of furan derivatives in inhibiting the growth of Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Table 2: Antibacterial Activity of Chalcone Derivatives

Anti-inflammatory Activity

Chalcones are also recognized for their anti-inflammatory properties. Studies have indicated that derivatives similar to this compound can significantly reduce inflammation markers.

Mechanism and Efficacy

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain chalcone derivatives could suppress TNF-α production by up to 50% in activated macrophages .

Propriétés

IUPAC Name |

3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFGGNLNMIPQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288179 | |

| Record name | 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5066-65-9 | |

| Record name | 3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

A1: The crystal structure of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one reveals some key structural features []. * The molecule contains a prop-2-en-1-one unit, a 4-methoxyphenyl group, and a furan ring.* The prop-2-en-1-one unit is not coplanar with the other two rings, forming dihedral angles of 12.96° with the 4-methoxyphenyl group and 7.89° with the furan ring. * The furan and benzene rings themselves are nearly coplanar, with a dihedral angle of 8.56°.* In the crystal lattice, the molecules interact through C—H⋯π and π–π interactions between the benzene and furan rings, with a centroid–centroid distance of 3.760 Å.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.